molecular formula C9H8Br2N2 B14592720 [(4-Methylphenyl)methylidene]carbonohydrazonoyl CAS No. 61199-52-8

[(4-Methylphenyl)methylidene]carbonohydrazonoyl

Cat. No.: B14592720
CAS No.: 61199-52-8
M. Wt: 303.98 g/mol
InChI Key: VCEXZRKBYNNUMB-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)methylidene]carbonohydrazonoyl is an organic compound with a unique structure that includes a 4-methylphenyl group attached to a carbonohydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylphenyl)methylidene]carbonohydrazonoyl typically involves the reaction of 4-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Methylphenyl)methylidene]carbonohydrazonoyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazonoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazonoyl compounds.

Scientific Research Applications

[(4-Methylphenyl)methylidene]carbonohydrazonoyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Methylphenyl)methylidene]carbonohydrazonoyl involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    [(4-Methylphenyl)methylidene]hydrazine: Similar structure but lacks the carbonyl group.

    [(4-Methylphenyl)methylidene]carbohydrazide: Contains an additional carbonyl group compared to [(4-Methylphenyl)methylidene]carbonohydrazonoyl.

    [(4-Methylphenyl)methylidene]thiohydrazide: Contains a sulfur atom instead of an oxygen atom in the hydrazonoyl group.

Uniqueness

This compound is unique due to its specific combination of a 4-methylphenyl group and a carbonohydrazonoyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61199-52-8

Molecular Formula

C9H8Br2N2

Molecular Weight

303.98 g/mol

IUPAC Name

1,1-dibromo-N-[(4-methylphenyl)methylideneamino]methanimine

InChI

InChI=1S/C9H8Br2N2/c1-7-2-4-8(5-3-7)6-12-13-9(10)11/h2-6H,1H3

InChI Key

VCEXZRKBYNNUMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NN=C(Br)Br

Origin of Product

United States

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